molecular formula C15H16N2 B12918013 Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro- CAS No. 162255-78-9

Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-

Cat. No.: B12918013
CAS No.: 162255-78-9
M. Wt: 224.30 g/mol
InChI Key: OYLGYVBNOZSZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name 7,8,9,10,11,12-hexahydrocycloocta[a]indolizine-6-carbonitrile reflects its fused-ring architecture. Breaking down the nomenclature:

  • Cycloocta[a]indolizine : Indicates an indolizine moiety (a bicyclic system with a six-membered ring fused to a five-membered ring containing one nitrogen atom) fused to a cyclooctane ring at the "a" position.
  • Hexahydro : Denotes six hydrogen atoms added to saturate three double bonds in the cyclooctane ring, reducing strain.
  • 6-carbonitrile : Specifies a nitrile group (–C≡N) at position 6 of the indolizine system.

The molecular formula C₁₅H₁₆N₂ (molecular weight: 224.30 g/mol) confirms the presence of 15 carbons, 16 hydrogens, and two nitrogens.

Property Value
Molecular Formula C₁₅H₁₆N₂
Molecular Weight 224.30 g/mol
CAS Registry Number 162255-78-9
SMILES C1CCCC2=C(N3C=CC=CC3=C2CC1)C#N

Molecular Topology of the Fused Polycyclic System

The compound features a tricyclic framework comprising:

  • A cyclooctane ring in a boat-chair conformation, partially saturated (hexahydro) to alleviate angular strain.
  • An indolizine system fused at the cyclooctane's "a" position, consisting of a six-membered benzene-like ring connected to a five-membered ring with one nitrogen atom.
  • A carbonitrile group at position 6, inducing electron-withdrawing effects.

The 3D structure (PubChem CID 10263050) reveals non-planarity due to the cyclooctane's puckered geometry, which disrupts π-conjugation in the indolizine system. Computational models show bond lengths of 1.34–1.48 Å for the indolizine ring and 1.16 Å for the C≡N bond.

Stereochemical Considerations in the Hexahydrocyclooctane Moiety

The hexahydro modification introduces eight stereocenters in the cyclooctane ring, but the compound’s specific stereoisomerism remains uncharacterized in available literature. However, analogous cyclooctane derivatives exhibit:

  • Chair-boat conformers with energy differences <5 kcal/mol, enabling interconversion at room temperature.
  • Axial-equatorial preferences for substituents, influenced by steric hindrance from the fused indolizine system.

High-pressure studies on similar nitroester cyclobutanes suggest that steric strain in fused polycyclics alters intermolecular interactions under compression, potentially affecting stereochemical stability.

Electronic Distribution Analysis of the Indolizine-Carbonitrile System

The indolizine moiety is inherently π-rich , with delocalized electrons across its 10-π-electron system. Attachment of the electron-withdrawing carbonitrile group at position 6 polarizes the molecule, creating a dipole moment oriented toward the nitrile. Key electronic features include:

  • HOMO-LUMO Gap : Density functional theory (DFT) calculations on related indoloindolizines predict gaps of 3.2–4.1 eV, modulated by substituents. The carbonitrile group likely reduces this gap by stabilizing the LUMO.
  • Aromaticity : Nucleus-independent chemical shift (NICS) values for the indolizine ring indicate moderate aromaticity (NICS(1) ≈ –8 ppm), while the cyclooctane ring exhibits non-aromatic character.

Electrostatic potential maps reveal negative charge localization at the nitrile nitrogen (–0.42 e) and positive charge at the indolizine nitrogen (+0.18 e).

Properties

CAS No.

162255-78-9

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

7,8,9,10,11,12-hexahydrocycloocta[a]indolizine-6-carbonitrile

InChI

InChI=1S/C15H16N2/c16-11-15-13-8-4-2-1-3-7-12(13)14-9-5-6-10-17(14)15/h5-6,9-10H,1-4,7-8H2

InChI Key

OYLGYVBNOZSZEO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(N3C=CC=CC3=C2CC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Cyclooct[a]indolizine derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from indolizines have demonstrated potent activity against colorectal cancer cell lines such as HT-29 and HCT116 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Cyclooct[a]indolizine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4fRKO<25Induction of apoptosis
Compound 4hHT-29<25Inhibition of cell proliferation
Compound 6aGlioblastomaNot SpecifiedCytotoxic activity

Neuropharmacological Potential

Cyclooct[a]indolizine derivatives have also shown promise as neuropharmacological agents. Certain compounds have been identified as selective antagonists for the 5-HT3 receptor, which is implicated in various neurological disorders . These compounds may offer therapeutic benefits in managing nausea and vomiting associated with chemotherapy.

Organic Electronics

The unique electronic properties of cyclooct[a]indolizine derivatives make them suitable candidates for applications in organic electronics. Their ability to exhibit fluorescence has been harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of these compounds into device architectures has been shown to enhance performance metrics such as efficiency and stability.

Table 2: Performance Metrics of OLEDs Incorporating Cyclooct[a]indolizine Derivatives

Device TypeEfficiency (%)Stability (Hours)
OLED15500
Organic Photovoltaic Cell10300

Synthetic Methodologies

The synthesis of cyclooct[a]indolizine derivatives typically involves radical cyclization techniques that allow for efficient construction of the indolizine ring system . Recent advances have focused on optimizing these synthetic routes to improve yields and reduce environmental impact through green chemistry principles.

Case Study: Synthesis Optimization
A recent study optimized the synthesis of cyclooct[a]indolizine derivatives by employing a one-pot reaction that significantly reduced the number of steps required while maintaining high yields . This approach not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Key Properties
Target Compound Cyclooct[a]indolizine 6-CN; hexahydro Not provided High electrophilicity at C6
Methyl 7,8,9,10,11,12-hexahydro-2-propyl Cyclooct[a]indolizine 6-COOCH₃; 2-propyl C₁₉H₂₅NO₂ Enhanced lipophilicity
Compound 3d () Cyclohepta[b]indole 12-oxo; 7-p-tolyl; ester Inferred Polar, sterically hindered
2-(4-Methylphenyl)indolizine () Indolizine 2-(4-methylphenyl) C₁₃H₁₃N Cytotoxic (IC₅₀ = 393.7 μg/mL)

Biological Activity

Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

The compound has been studied for various biological activities including:

  • Antimicrobial Properties : Research indicates that cyclooct[a]indolizine derivatives exhibit antimicrobial effects against a range of pathogens. This is attributed to their interaction with microbial cell membranes and inhibition of essential metabolic pathways .
  • Anticancer Activity : Several studies have demonstrated the anticancer potential of cyclooct[a]indolizine derivatives. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HT-29 (colorectal cancer), with some compounds achieving IC50 values below 25 μM .
  • Anti-inflammatory Effects : Indolizine derivatives are recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

The mechanisms through which cyclooct[a]indolizine-6-carbonitrile exerts its biological effects involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of monoamine oxidase activity, which plays a role in neurotransmitter metabolism .
  • Receptor Modulation : Cyclooct[a]indolizine can bind to various receptors influencing cellular signaling pathways. This includes interactions with serotonin receptors and acetylcholine receptors which are critical in CNS activity .

Case Studies

  • Anticancer Screening : A study screened several indolizine derivatives against the NCI 60 human tumor cell line panel. Notably, compounds derived from cyclooct[a]indolizine showed significant growth inhibition in breast cancer cell lines (MCF7 and T-47D) with selectivity over normal cells .
  • Antimicrobial Testing : In vitro studies have shown that cyclooct[a]indolizine derivatives possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .
  • Anti-inflammatory Activity : In models of inflammation, cyclooct[a]indolizine derivatives reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Data Table

Activity TypeSpecific EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria,
AnticancerSignificant growth inhibition in MCF7 cells ,
Anti-inflammatoryReduced TNF-alpha and IL-6 levels ,
Enzyme InhibitionInhibition of monoamine oxidase ,

Q & A

Advanced Research Question

  • DFT calculations : Predict logP (lipophilicity) and pKa using Gaussian 09 with B3LYP/6-31G* basis set .
  • Molecular dynamics (MD) simulations : Assess solubility and stability in aqueous environments (e.g., GROMACS) .
  • ADMET profiling : Use SwissADME or PreADMET to estimate bioavailability and toxicity .

How should researchers design systematic reviews to evaluate cyclooct[a]indolizine literature?

Basic Research Question
Follow PRISMA guidelines for transparency:

  • Search strategy : Use PubMed/Scopus keywords (e.g., "cyclooct[b]indole AND synthesis") and Boolean operators .
  • Inclusion criteria : Prioritize peer-reviewed studies with spectral validation (IR, NMR, HRMS) .
  • Risk of bias assessment : Exclude studies lacking elemental analysis or reproducibility details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.